molecular formula C5H10FNO B12106944 (3-Fluoropyrrolidin-2-yl)methanol

(3-Fluoropyrrolidin-2-yl)methanol

Cat. No.: B12106944
M. Wt: 119.14 g/mol
InChI Key: RFRYQAMOEBZDCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: Several methods exist for synthesizing fluoropyrrolidinylmethanol. One approach involves the fluorination of pyridine using complex AlF3 and CuF2 at elevated temperatures (450–500 °C), resulting in a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Additionally, 3-bromo-2-nitropyridine can react with Bu4N+~F~−~ in DMF at room temperature to form 2-fluoro-3-bromopyridine.

Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactivity:: Fluoropyrrolidinylmethanol, due to the presence of the strong electron-withdrawing fluorine substituent, exhibits reduced basicity and lower reactivity compared to its chlorinated and brominated analogues. It can participate in various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Fluorination: AlF3, CuF2 (high temperature)

    Substitution: Bu4N+~F~−~ (room temperature)

Major Products:: The primary products of these reactions are 2-fluoropyridine and 2,6-difluoropyridine.

Scientific Research Applications

Fluoropyrrolidinylmethanol finds applications in various scientific fields:

    Chemistry: As a building block for the synthesis of other fluorinated compounds.

    Biology: Potential use in drug discovery due to its unique properties.

    Medicine: Investigated as a potential imaging agent (e.g., F-substituted pyridines) for diagnostic purposes.

Mechanism of Action

The exact mechanism by which fluoropyrrolidinylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore similar compounds, such as other fluorinated pyridines or related heterocyclic structures, to highlight the uniqueness of fluoropyrrolidinylmethanol.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3-fluoropyrrolidin-2-yl)methanol

InChI

InChI=1S/C5H10FNO/c6-4-1-2-7-5(4)3-8/h4-5,7-8H,1-3H2

InChI Key

RFRYQAMOEBZDCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1F)CO

Origin of Product

United States

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